molecular formula C8H11Cl2NO B3027200 (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride CAS No. 1245623-78-2

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride

Cat. No.: B3027200
CAS No.: 1245623-78-2
M. Wt: 208.08
InChI Key: QAYBZIBCNZGNDV-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride (CAS 1245623-78-2) is a chiral β-amino alcohol of high importance in organic and medicinal chemistry research. This compound serves as a critical synthetic intermediate and chiral building block for the preparation of various biologically active molecules. Its value is derived from the presence of both amino and alcohol functional groups on a chiral center adjacent to a 3-chlorophenyl ring. In scientific research, this compound is a key precursor in asymmetric synthesis. It can be produced via state-of-the-art catalytic methods, such as the spiro iridium-catalyzed asymmetric hydrogenation of α-amino ketones, which achieves excellent enantioselectivity . Alternative biocatalytic routes using microorganisms like Geotrichum candidum have also been developed for the synthesis of similar chiral alcohol precursors . The 3-chlorophenyl group in its structure is known to enhance substrate-catalyst interactions through π-stacking, contributing to high stereoselectivity in reactions . This chiral synthon finds broad application in the preparation of pharmaceutical compounds. Its structure is a core component in the synthesis of agents such as (R)-clorpenaline and (R)-phenylephrine . Furthermore, its structural features are related to key intermediates found in important drug classes, including the histamine H1 receptor antagonist chlorpheniramine and the β-3 adrenergic receptor agonist CL 316,243 . Researchers also utilize it to study enzyme mechanisms and as a substrate in enzyme-catalyzed reactions . The compound is characterized by the molecular formula C 8 H 11 Cl 2 NO and a molecular weight of 208.08-208.09 g/mol . It is typically supplied with a purity of 95% or higher and should be stored at room temperature under an inert atmosphere . Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBZIBCNZGNDV-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245623-78-2
Record name Benzeneethanol, β-amino-3-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245623-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the reduction of 3-chlorophenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form amines or other derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride serves as a valuable chiral building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as an intermediate in drug development, particularly for compounds targeting neurological disorders.
  • Organic Reactions: Participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in enzyme-catalyzed reactions. Notable applications include:

  • Neuropharmacology: Investigated for its potential interactions with neurotransmitter systems, particularly serotonin receptors.
  • Antioxidant Activity: Exhibits significant antioxidant properties, which can protect against oxidative stress in cellular models.

Medicine

The pharmacological potential of this compound is notable:

  • Neurological Disorders: Shows promise in treating conditions such as depression and anxiety through modulation of neurotransmitter activity.
  • Anticoagulant Activity: Some studies suggest potential use in managing thrombotic conditions due to its structural similarity to known anticoagulants.

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 Values (µM)Notes
(R)-2-Amino-2-(3-chlorophenyl)ethanolAChE Inhibition10.4Moderate inhibition against acetylcholinesterase
(S)-2-Amino-2-(3-chlorophenyl)ethanolAntioxidant19.2Exhibits significant antioxidant activity
1-(3-Chlorophenyl)ethanolAnticoagulantNot specifiedPotential effects on coagulation

Case Study 1: Antioxidant Effects

A study conducted on various amino alcohols demonstrated that this compound effectively scavenged free radicals, outperforming standard antioxidants like curcumin. This suggests its role in protecting against oxidative damage, making it a candidate for further exploration in therapeutic applications related to oxidative stress.

Case Study 2: Neuropharmacological Research

Research focusing on the interaction of this compound with serotonin receptors revealed its potential to influence mood and cognitive functions. This opens avenues for developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituents, stereochemistry, or functional groups. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Variations on the Aromatic Ring

Chlorine vs. Other Halogens
Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Applications Reference
(R)-2-Amino-2-(3-chlorophenyl)ethanol HCl 3-Cl C₈H₁₀ClNO·HCl 208.08 High optical purity (>98% ee), asymmetric synthesis
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl 3-Cl, 4-Cl C₈H₉Cl₂NO·HCl 242.52 Increased lipophilicity; potential enhanced receptor binding
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-F, 2-CH₃ C₉H₁₃ClFNO 219.67 Fluorine’s electronegativity may improve metabolic stability
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl 4-F, 3-CF₃ C₉H₁₀ClF₄NO 259.63 Trifluoromethyl group enhances electron-withdrawing effects and bioavailability

Key Findings :

  • Chlorine : Enhances lipophilicity and steric bulk, favoring hydrophobic interactions in drug-receptor binding .
  • Fluorine : Reduces metabolic degradation due to strong C-F bonds, improving pharmacokinetics .
  • Trifluoromethyl (CF₃) : Increases electron-withdrawing effects and may enhance blood-brain barrier penetration .

Stereochemical Variations

Compound Name Configuration CAS Number Key Properties Reference
(R)-2-Amino-2-(3-chlorophenyl)ethanol HCl R 169032-01-3 Used in enantioselective synthesis of antibiotics
(S)-2-Amino-2-(3-chlorophenyl)ethanol HCl S 1147883-41-7 Potential divergent biological activity due to stereochemistry

Key Findings :

  • Enantiomers exhibit distinct interactions with chiral biological targets. For example, the R-configuration is critical in the synthesis of teicoplanin, whereas the S-form may display altered efficacy or toxicity .

Functional Group Modifications

Ethanol vs. Acetic Acid Derivatives
Compound Name Functional Group Molecular Formula MW (g/mol) Applications Reference
(R)-2-Amino-2-(3-chlorophenyl)ethanol HCl -OH, -NH₂ C₈H₁₀ClNO·HCl 208.08 Asymmetric synthesis intermediate
2-Amino-2-(3-chlorophenyl)acetic acid HCl -COOH, -NH₂ C₈H₈ClNO₂·HCl 222.07 Precursor for peptide mimetics

Key Findings :

  • Ethanol derivatives are more polar, aiding solubility in aqueous systems, whereas acetic acid derivatives introduce acidity, enabling salt formation and ionic interactions .

Heterocyclic vs. Aromatic Systems

Compound Name Core Structure Molecular Formula MW (g/mol) Key Properties Reference
(R)-2-Amino-2-(3-chlorophenyl)ethanol HCl Benzene C₈H₁₀ClNO·HCl 208.08 Standard aromatic interactions
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol diHCl Pyridine C₇H₁₁Cl₃N₂O 245.53 Heterocyclic nitrogen enables hydrogen bonding; potential CNS applications

Key Findings :

    Biological Activity

    (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride, a chiral amino alcohol, has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological pathways, influencing pharmacological effects through specific receptor binding and enzyme modulation.

    Chemical Structure and Properties

    The structural formula of this compound can be represented as follows:

    C9H12ClNO(Molecular Weight 187 65 g mol)\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}\quad (\text{Molecular Weight 187 65 g mol})

    Key Features:

    • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
    • Chlorophenyl Moiety : Enhances hydrophobic interactions, critical for receptor binding.

    This compound exhibits significant interactions with neurotransmitter systems, particularly serotonin receptors, which may influence mood and cognitive functions. Its ability to modulate enzyme activity suggests potential applications in neuropharmacology and anti-inflammatory therapies.

    Pharmacological Implications

    Research indicates that this compound may serve as a valuable intermediate in synthesizing pharmaceuticals due to its structural features that allow effective engagement with biological targets. The following table summarizes the biological activities and potential therapeutic implications:

    Biological Activity Potential Therapeutic Applications
    Interaction with neurotransmitter systemsTreatment of psychiatric disorders
    Modulation of enzyme activityAnti-inflammatory drug development
    Binding affinity to receptorsNeuropharmacological research

    Study 1: Interaction Studies

    A study highlighted the binding affinities of (R)-2-Amino-2-(3-chlorophenyl)ethanol with various receptors. The presence of the amino group was found to enhance hydrogen bond formation, while the chlorophenyl group contributed to hydrophobic interactions. These characteristics are essential for understanding its pharmacodynamics and therapeutic effects.

    Study 2: Structural Activity Relationship (SAR)

    Research on structural analogs indicated that modifications in the amino acid structure could significantly alter biological activity. For instance, certain substitutions on the chlorophenyl moiety were shown to enhance receptor affinity, leading to increased potency in neuropharmacological assays .

    Study 3: Synthesis and Biological Evaluation

    Another investigation focused on the synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol derivatives, assessing their biological activities. Results demonstrated that specific structural features correlate with enhanced activity against targeted enzymes, suggesting a pathway for developing more effective therapeutic agents .

    Q & A

    Q. Basic Research Focus

    • ¹H/¹³C NMR : Key signals include δ 4.20–4.50 ppm (CH-OH), δ 3.60–3.80 ppm (NH₂), and aromatic protons at δ 7.20–7.50 ppm .
    • IR spectroscopy : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
    • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 235.1 (C₈H₁₁Cl₂NO⁺) .

    What role do substituents on the phenyl ring (e.g., 3-chloro vs. other positions) play in the reactivity and stability of this compound?

    Q. Advanced Research Focus

    • Electronic effects : The 3-chloro group withdraws electron density, stabilizing intermediates during nucleophilic substitution but reducing solubility in polar solvents .
    • Steric hindrance : Para-substituents (e.g., CF₃) increase steric bulk, slowing reaction rates in asymmetric reductions compared to meta-chloro derivatives .
    • Stability : 3-Chloro derivatives exhibit higher thermal stability (decomposition >200°C) than ortho-substituted analogs due to reduced intramolecular strain .

    What are the recommended storage conditions to maintain the stability of this compound?

    Q. Basic Research Focus

    • Hygroscopicity : Store in sealed containers with desiccants (silica gel) under nitrogen .
    • Temperature : –20°C for long-term storage; avoid freeze-thaw cycles to prevent hydrolysis .
    • Light sensitivity : Amber vials to block UV-induced degradation .

    How can computational chemistry aid in predicting reaction pathways and stereochemical outcomes for this compound?

    Q. Advanced Research Focus

    • Density Functional Theory (DFT) : Simulate transition states to predict enantioselectivity in catalytic reductions (e.g., B3LYP/6-31G* level) .
    • Molecular docking : Screen ADH enzyme active sites for substrate binding affinity and stereochemical preference .
    • Solvent modeling : COSMO-RS calculations optimize solvent systems (e.g., ethanol/water ratios) for crystallization .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride

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